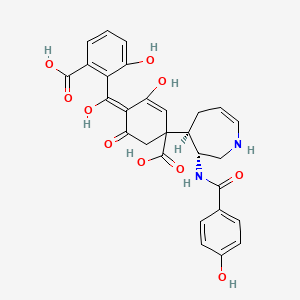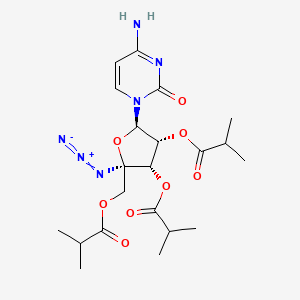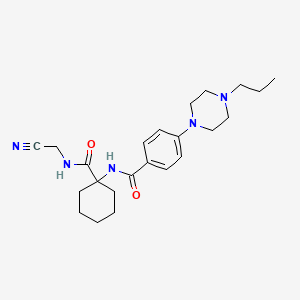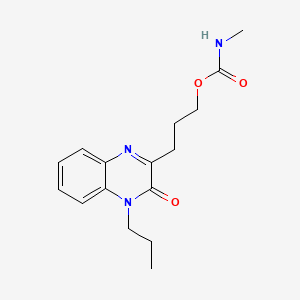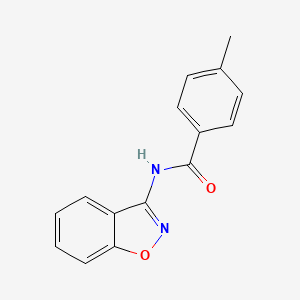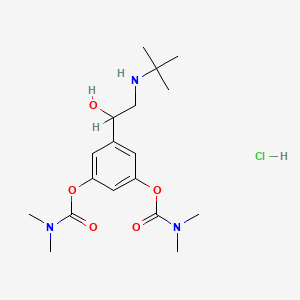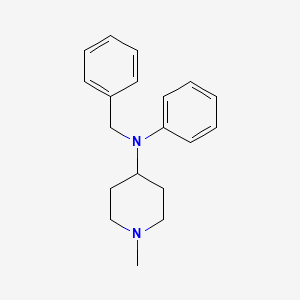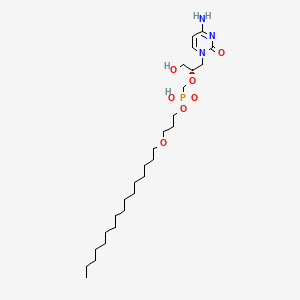
Brincidofovir
Vue d'ensemble
Description
Brincidofovir, commercialisé sous le nom de Tembexa, est un médicament antiviral utilisé principalement pour le traitement de la variole. Il s’agit d’un promédicament conjugué lipidique du cidofovir, conçu pour libérer le cidofovir à l’intérieur des cellules, ce qui permet d’obtenir des concentrations intracellulaires plus élevées et des concentrations plasmatiques plus faibles de cidofovir. Cela augmente efficacement son activité contre les virus à ADN double brin et améliore sa biodisponibilité orale .
Applications De Recherche Scientifique
Brincidofovir has been extensively studied for its antiviral properties. It has shown efficacy against a range of DNA viruses, including cytomegalovirus, adenovirus, and Epstein-Barr virus. Additionally, it has been investigated for its potential use in treating monkeypox and other Orthopoxvirus diseases .
In the field of oncology, this compound has demonstrated antiproliferative properties, making it a candidate for repurposing in the treatment of certain types of lymphoma . Its ability to induce replication stress, activate the STING pathway, and promote immunogenic cell death has been observed in natural killer/T-cell lymphoma models .
Mécanisme D'action
Le brincidofovir est un promédicament composé de cidofovir conjugué à une molécule lipidique. L’aspect lipidique de la molécule imite la lysophosphatidylcholine endogène, permettant au médicament de pénétrer dans les cellules infectées par la variole. Une fois à l’intérieur de la cellule, le this compound est hydrolysé pour libérer le cidofovir, qui est ensuite phosphorylé pour former le cidofovir diphosphate. Le cidofovir diphosphate inhibe la synthèse de l’ADN médiée par l’ADN polymérase virale en s’intégrant dans la chaîne d’ADN virale, ce qui met fin à la synthèse de l’ADN viral .
Composés similaires :
Cidofovir : Le composé parent du this compound, utilisé par voie intraveineuse pour le traitement de la rétinite à cytomégalovirus chez les patients atteints du sida.
Comparaison : Le this compound offre plusieurs avantages par rapport au cidofovir, notamment une meilleure biodisponibilité orale et une néphrotoxicité réduite. Contrairement au cidofovir, qui nécessite une administration intraveineuse, le this compound peut être administré par voie orale, ce qui le rend plus pratique pour les patients . Comparé au tecovirimat, le this compound a un spectre d’activité plus large contre divers virus à ADN, tandis que le tecovirimat est plus spécifique aux orthopoxvirus .
Safety and Hazards
Orientations Futures
Brincidofovir continues to be developed as a countermeasure against smallpox . It has demonstrated great in vitro potency against double-stranded DNA viruses, especially adenovirus . Therefore, it is worth further investigations and clinical trials as a potential therapeutic agent for other viral diseases .
Analyse Biochimique
Biochemical Properties
Upon entering the target cell, the phosphodiester bond of Brincidofovir is hydrolyzed to generate cidofovir . This is then phosphorylated to generate the active agent: cidofovir diphosphate . The specific enzyme(s) responsible for this reaction have not been elucidated, but in vitro findings suggest sphingomyelin phosphodiesterase plays a major role in the initial hydrolysis of this compound .
Cellular Effects
This compound has shown to be highly efficacious in controlling adenoviremia in pediatric recipients of hematopoietic cell transplant . It has superior antiadenoviral activity and safety profile compared with cidofovir . This compound mediated major responses in 9 of 11 cidofovir-unresponsive patients and resulted in complete responses despite significant lymphopenia .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cell viability in a dose- and time-dependent manner . It evokes an increase in sub-G1 fraction and S-phase arrest on cell cycle analyses . This compound treatment leads to pervasive downregulation of MYC target pathways, along with upregulation of immune-related and DNA repair pathways .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, a significant shift in transcriptomic cell states occurred upon this compound treatment for 48 hours . At 72 hours post-Brincidofovir treatment, type II interferon signaling and endoplasmic reticulum stress response pathways were prominent .
Metabolic Pathways
It is known that this compound is hydrolyzed to generate cidofovir, which is then phosphorylated to generate the active agent: cidofovir diphosphate .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le brincidofovir est synthétisé en conjuguant le cidofovir avec une molécule lipidique. L’aspect lipidique de la molécule imite la lysophosphatidylcholine endogène, ce qui facilite l’entrée du médicament dans les cellules infectées. La voie de synthèse implique la formation d’une liaison phosphodiester entre le cidofovir et la molécule lipidique .
Méthodes de production industrielle : La production industrielle de this compound implique la synthèse à grande échelle de cidofovir suivie de sa conjugaison avec la molécule lipidique dans des conditions contrôlées. Le processus garantit une pureté et un rendement élevés du produit final, qui est ensuite formulé en comprimés oraux ou en suspensions pour un usage médical .
Analyse Des Réactions Chimiques
Types de réactions : Le brincidofovir subit une hydrolyse pour libérer le cidofovir une fois à l’intérieur des cellules cibles. Le cidofovir libéré est ensuite phosphorylé en sa forme active, le cidofovir diphosphate .
Réactifs et conditions courants :
Hydrolyse : La liaison phosphodiester dans le this compound est hydrolysée par les enzymes cellulaires pour libérer le cidofovir.
Phosphorylation : Le cidofovir est phosphorylé par les kinases cellulaires pour former le cidofovir diphosphate.
Principaux produits :
Cidofovir : Le principal produit formé après hydrolyse du this compound.
Cidofovir diphosphate : L’agent antiviral actif formé après phosphorylation du cidofovir.
4. Applications de la recherche scientifique
Le this compound a été largement étudié pour ses propriétés antivirales. Il a montré une efficacité contre une variété de virus à ADN, notamment le cytomégalovirus, l’adénovirus et le virus d’Epstein-Barr. De plus, il a été étudié pour son utilisation potentielle dans le traitement de la variole du singe et d’autres maladies à Orthopoxvirus .
Dans le domaine de l’oncologie, le this compound a démontré des propriétés antiprolifératives, ce qui en fait un candidat pour la réutilisation dans le traitement de certains types de lymphomes . Sa capacité à induire un stress réplicatif, à activer la voie STING et à promouvoir la mort cellulaire immunogène a été observée dans des modèles de lymphomes à cellules T/NK .
Comparaison Avec Des Composés Similaires
Cidofovir: The parent compound of brincidofovir, used intravenously for the treatment of cytomegalovirus retinitis in patients with AIDS.
Comparison: this compound offers several advantages over cidofovir, including improved oral bioavailability and reduced nephrotoxicity. Unlike cidofovir, which requires intravenous administration, this compound can be administered orally, making it more convenient for patients . Compared to tecovirimat, this compound has a broader spectrum of activity against various DNA viruses, whereas tecovirimat is more specific to orthopoxviruses .
Propriétés
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFKKQWPMNTIM-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196190 | |
| Record name | Brincidofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Brincidofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Brincidofovir is a pro-drug comprising [cidofovir] conjugated to a lipid molecule - the lipid component mimics an endogenous lipid, lysophosphatidylcholine, which allows the molecule to hijack endogenous lipid uptake pathways to enter infected cells. Following uptake, the lipid molecule is cleaved to generate cidofovir, which is then phosphorylated to generate the active antiviral compound, cidofovir disphosphate. The antiviral effects of cidofovir diphosphate appear to be the result of two distinct mechanisms. Mechanistic studies using recombinant vaccinia DNA polymerase suggest that it inhibits orthopoxvirus DNA polymerase-mediated DNA synthesis. In addition, cidofovir is an acyclic nucleotide analogue of deoxycytidine monophosphate - cidofovir diphosphate can therefore be incorporated into the growing viral DNA chain and consequently slow the rate of viral DNA synthesis. | |
| Record name | Brincidofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
444805-28-1 | |
| Record name | Hexadecyloxypropyl-cidofovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444805-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brincidofovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444805281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brincidofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brincidofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRINCIDOFOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6794O900AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Brincidofovir exert its antiviral activity?
A1: this compound itself is a prodrug that is converted intracellularly to its active metabolite, cidofovir diphosphate. [] Cidofovir diphosphate acts as an analog of cytidine triphosphate and competes for incorporation into viral DNA by viral DNA polymerase. [] Once incorporated, cidofovir diphosphate inhibits viral DNA synthesis leading to the suppression of viral replication. [, ]
Q2: Is this compound's mechanism of action solely based on chain termination?
A2: While this compound's primary mechanism involves chain termination, studies suggest it might also directly inhibit Adenovirus 5 DNA polymerase activity at higher concentrations. []
Q3: Does this compound's active metabolite, cidofovir diphosphate, affect the exonuclease activity of viral DNA polymerases?
A3: Research indicates that misincorporated cidofovir diphosphate is not easily removed by the exonuclease activity of Adenovirus 5 DNA polymerase, further contributing to its antiviral effect. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound ((S)-1-[(3-hydroxy-2-(phosphonomethoxy)propyl)oxy]ethyl)(2-hexadecyloxypropyl) hydrogen phosphate) has a molecular formula of C22H49O11P2 and a molecular weight of 551.57 g/mol.
Q5: How does the lipid conjugation in this compound affect its pharmacological properties compared to cidofovir?
A6: The lipid conjugation in this compound enhances its oral bioavailability and leads to higher intracellular concentrations of the active drug (cidofovir diphosphate) compared to cidofovir. It also exhibits lower plasma concentrations of cidofovir, potentially reducing the risk of nephrotoxicity associated with cidofovir. [, ]
Q6: How is this compound metabolized in the body?
A7: this compound is metabolized through both oxidative and hydrolytic pathways. The oxidative pathway is initiated by cytochrome P450 4F2 (CYP4F2). []
Q7: What is the impact of this compound administration route on its pharmacokinetic profile?
A9: Following intravenous administration, minimal to no increase in this compound exposure parameters is observed compared to oral administration. This suggests that the first-pass metabolism might not significantly affect its pharmacokinetics. []
Q8: What is the in vitro efficacy of this compound against various viruses?
A10: this compound demonstrates potent in vitro activity against a broad range of double-stranded DNA viruses. This includes adenoviruses, herpesviruses (including cytomegalovirus), BK polyomavirus, poxviruses (including variola virus and monkeypox virus), and African swine fever virus. [, , , , , , ]
Q9: What is the evidence for this compound's efficacy in treating adenovirus infections in transplant recipients?
A12: Retrospective studies and case reports indicate that this compound effectively controls adenovirus viremia in pediatric hematopoietic cell transplant recipients, including those unresponsive to cidofovir. [, , , ] It also shows promise in treating adenovirus infections in solid organ transplant recipients, even in cases with pre-existing viral resistance to ganciclovir. [, ]
Q10: Has this compound demonstrated activity against acyclovir-resistant Herpes Simplex Virus infections?
A13: Case reports suggest that this compound can successfully treat acyclovir-resistant Herpes Simplex Virus infections in hematopoietic cell transplant recipients. [, ]
Q11: Is there evidence for this compound's potential in treating BK Polyomavirus-associated nephropathy (PVAN)?
A14: this compound has shown in vitro activity against BK polyomavirus in human urothelial cells and primary human renal tubule cells, suggesting its potential use for PVAN. [, ] A case report also describes successful treatment of PVAN in a hematopoietic stem cell transplant recipient using this compound. []
Q12: How does this compound's efficacy compare to cidofovir in controlling adenovirus infections?
A15: Retrospective studies indicate that this compound is significantly more effective than cidofovir in controlling adenovirus viremia in pediatric hematopoietic cell transplant recipients, particularly during the lymphopenic phase. [, ] This improved efficacy is likely due to better oral bioavailability and higher intracellular drug concentrations.
Q13: Can resistance to this compound develop?
A17: Yes, in vitro studies have identified mutations in the viral DNA polymerase gene (UL54) of cytomegalovirus that confer resistance to this compound. These mutations, such as N408K and V812L, also confer cross-resistance to other antiviral drugs like ganciclovir and cidofovir. []
Q14: Are there known resistance mechanisms for this compound in adenovirus?
A18: Research has shown that mutations in the adenovirus DNA polymerase gene can lead to reduced susceptibility to this compound. For instance, the V303I and T87I mutations in adenovirus 5 DNA polymerase were linked to a 2.1-fold increase in the 50% effective concentration (EC50) for this compound. []
Q15: Are there other antiviral drugs that could be considered for treating monkeypox virus infections?
A19: Tecovirimat (TPOXX) is another antiviral drug approved for treating smallpox that has shown efficacy in animal models of monkeypox virus infection. [, , ]
Q16: How does Tecovirimat's mechanism of action differ from this compound?
A20: Unlike this compound, which targets viral DNA polymerase, Tecovirimat inhibits the formation of the extracellular enveloped virus, preventing cell-to-cell transmission. [, ]
Q17: Are there any advantages of Tecovirimat over this compound in treating monkeypox?
A21: While both drugs show promise, Tecovirimat has emerged as a potential first-line treatment option for monkeypox due to its favorable safety profile compared to this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



